An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde
CAS Number: 22532-62-3
This technical guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzaldehyde, a key organic intermediate with applications in the pharmaceutical, agrochemical, and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and potential biological relevance.
Core Properties and Data
4-Bromo-2-hydroxybenzaldehyde, also known as 4-bromosalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure consists of a benzene (B151609) ring functionalized with a bromine atom, a hydroxyl group, and a formyl group at positions 4, 2, and 1, respectively.
Physicochemical Properties
The key physicochemical properties of 4-Bromo-2-hydroxybenzaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 22532-62-3 | [1][2] |
| Molecular Formula | C₇H₅BrO₂ | [1][3] |
| Molecular Weight | 201.02 g/mol | [1][3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 50-54 °C | [5] |
| Boiling Point | 256.2 °C at 760 mmHg | [3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [6] |
| Solubility | Soluble in methanol. | [7] |
| InChI Key | HXTWKHXDFATMSP-UHFFFAOYSA-N | [5] |
| SMILES | Oc1cc(Br)ccc1C=O | [5] |
Safety and Handling
4-Bromo-2-hydroxybenzaldehyde is classified as an irritant and is harmful if swallowed.[2][8] It is also considered very toxic to aquatic life.[8] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects).[6]
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Experimental Protocols
The synthesis of 4-Bromo-2-hydroxybenzaldehyde is commonly achieved through the ortho-formylation of 4-bromophenol (B116583) via the Reimer-Tiemann reaction.
Synthesis via Reimer-Tiemann Reaction
This protocol outlines a laboratory-scale synthesis of 4-Bromo-2-hydroxybenzaldehyde from 4-bromophenol.
Materials:
-
4-bromophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
Tetrabutylammonium (B224687) chloride (phase transfer catalyst)
-
Isobutanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 0.4 mol of 4-bromophenol.
-
Base Addition: Add 160 mL of a 40% aqueous solution of sodium hydroxide. Stir the mixture for 30 minutes until a uniform solution is obtained.
-
Temperature Control: Cool the reaction mixture to 65-70°C.
-
Catalyst and Solvent Addition: Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).
-
Chloroform Addition: Charge a dropping funnel with 0.52 mol of chloroform. While maintaining the reaction temperature below 70°C, add the chloroform dropwise to the reaction mixture. The addition should be controlled to manage the exothermic reaction.
-
Reaction Completion: After the complete addition of chloroform, continue stirring the mixture for 1 hour at 65-70°C.
-
Work-up and Purification:
-
Acidify the reaction mixture with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.
-
Perform vacuum filtration to separate the solid and liquid phases.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the ether extracts with the oily layer from the filtration and remove the ether by distillation.
-
Subject the residue to steam distillation.
-
Add the steam distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the bisulfite adduct.
-
Decompose the adduct with a 10% sulfuric acid solution.
-
Dry the resulting product with anhydrous calcium chloride to obtain pure 4-Bromo-2-hydroxybenzaldehyde.
-
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 4-Bromo-2-hydroxybenzaldehyde. While a comprehensive set of publicly available, fully assigned spectra for this specific compound is limited, data for structurally related compounds can provide valuable reference points.
¹H NMR: The proton NMR spectrum of 4-Bromo-2-hydroxybenzaldehyde is expected to show characteristic signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the carbon atoms of the aromatic ring (with variations in chemical shifts due to the different substituents), and the carbon bearing the hydroxyl group.
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and C-H and C=C stretching vibrations of the aromatic ring. The C-Br stretching frequency will also be present in the fingerprint region.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (201.02 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.
Biological Activity and Applications in Drug Development
4-Bromo-2-hydroxybenzaldehyde serves as a versatile intermediate in the synthesis of various organic molecules with potential biological activities.
Role as a Synthetic Intermediate
A notable application of 4-Bromo-2-hydroxybenzaldehyde is in the synthesis of pharmaceutical compounds. It has been utilized as a key starting material in the preparation of γ-secretase modulators.[7][9] Gamma-secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease, and its modulation is a therapeutic strategy to reduce the production of amyloid-β peptides.
Potential Biological Activities of Derivatives
While direct biological studies on 4-Bromo-2-hydroxybenzaldehyde are not extensively reported, derivatives of salicylaldehyde (B1680747) and other brominated aromatic compounds have shown a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Schiff bases derived from salicylaldehydes have demonstrated notable antibacterial and antifungal properties. The presence of the bromine atom may enhance the lipophilicity of such derivatives, potentially improving their ability to penetrate microbial cell membranes.
-
Anticancer Activity: Certain metal complexes of Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been investigated for their anticancer properties.
Further research is required to elucidate the direct biological effects of 4-Bromo-2-hydroxybenzaldehyde and its potential as a pharmacophore in drug design.
Mandatory Visualizations
Synthesis Workflow of 4-Bromo-2-hydroxybenzaldehyde
The following diagram illustrates the key steps in the synthesis of 4-Bromo-2-hydroxybenzaldehyde via the Reimer-Tiemann reaction.
Caption: Workflow for the synthesis of 4-Bromo-2-hydroxybenzaldehyde.
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | FB11113 [biosynth.com]
- 4. Cas 22532-62-3,4-Bromo-2-hydroxybenzaldehyde | lookchem [lookchem.com]
- 5. 4-溴-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-ブロモ-2-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]
- 8. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 [chemicalbook.com]
